Z-Nle-OH

Catalog No.
S800955
CAS No.
39608-30-5
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Nle-OH

CAS Number

39608-30-5

Product Name

Z-Nle-OH

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

NMYWMOZOCYAHNC-LBPRGKRZSA-N

SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

Z-Nle-OH;Z-L-Norleucine;39608-30-5;AmbotzZAA1231;AC1ODTKN;SCHEMBL4126228;N-benzyloxycarbonyl-L-norleucine;04527_FLUKA;CTK4I1603;MolPort-003-925-102;NMYWMOZOCYAHNC-LBPRGKRZSA-N;N-(Benzyloxycarbonyl)-L-norleucine;ZINC1638009;5198AB;MFCD00063170;AKOS015911505;AM82592;AJ-28531;AK-81336;L-Norleucine,N-[(phenylmethoxy)carbonyl]-;FT-0698374;K-8506;(2S)-2-(phenylmethoxycarbonylamino)hexanoicacid;(S)-2-(((Benzyloxy)carbonyl)amino)hexanoicacid;I14-37318

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Biochemistry

Methods of Application: In peptide synthesis, Z-Nle-OH is incorporated into peptides via standard solid-phase synthesis techniques

Results and Outcomes: The use of Z-Nle-OH in peptide synthesis has been shown to yield peptides with high purity levels, often exceeding 98% as determined by HPLC analysis. The enantiomer content is kept below 0.5%, indicating a high degree of stereochemical integrity .

Medicinal Chemistry

Application Summary: In medicinal chemistry, Z-Nle-OH is utilized for the synthesis of drug precursors, particularly those that require the incorporation of non-standard amino acids.

Methods of Application: The compound is used in solution-phase peptide synthesis, where it is coupled with other amino acids or pharmaceutical intermediates under controlled conditions to form the desired product.

Results and Outcomes: The synthesis processes involving Z-Nle-OH lead to the production of complex drug molecules. The efficacy of these molecules is often assessed through ligand-binding assays, where Z-Nle-OH derivatives demonstrate suitable binding properties .

Analytical Chemistry

Application Summary: Z-Nle-OH finds applications in analytical chemistry, where it serves as a standard or reference compound in chromatographic analyses.

Methods of Application: It is used in calibration curves for HPLC and other chromatographic methods to determine the concentration of similar compounds in a mixture.

Results and Outcomes: The use of Z-Nle-OH as a standard allows for accurate quantification of analytes with a margin of error typically less than 2%, facilitating precise analytical measurements .

Z-Nle-OH, also known as Z-L-norleucine, is a derivative of the amino acid norleucine, characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group. Its empirical formula is C14H19NO4, and it has a molecular weight of 265.30 g/mol . This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during

Z-Nle-OH is likely to be similar in safety hazards to other Z-protected amino acids. Here are some general considerations:

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes due to its chemical properties [].
  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract [].
  • Proper Handling: Standard laboratory safety practices for handling chemicals should be followed when working with Z-Nle-OH [].

The chemical behavior of Z-Nle-OH is influenced by its structure, particularly the Z protecting group. This compound can undergo several reactions typical of amino acids, including:

  • Peptide Bond Formation: Z-Nle-OH can react with carboxylic acids or activated carboxylic acid derivatives to form peptide bonds, which is a crucial step in synthesizing peptides.
  • Deprotection: The Z group can be removed under mild acidic conditions (such as treatment with trifluoroacetic acid), allowing for the release of the free amino group for further reactions .
  • Coupling Reactions: It can participate in various coupling reactions used in solid-phase peptide synthesis, where the protection of the amino group prevents unwanted side reactions.

Z-Nle-OH has been studied for its biological properties, particularly in relation to its role as a non-proteinogenic amino acid. While it does not occur naturally in proteins, it can influence biological systems when incorporated into peptides. Research indicates that derivatives of norleucine can affect metabolic pathways and may have implications in hormone secretion and muscle metabolism .

Z-Nle-OH can be synthesized through several methods:

  • Direct Amino Acid Derivation: Starting from L-norleucine, the amino group can be protected using benzyloxycarbonyl chloride under basic conditions.
  • Solid-Phase Peptide Synthesis: This method involves attaching Z-Nle-OH to a solid support and sequentially adding other amino acids while maintaining the Z protection until the desired peptide sequence is formed.
  • Chemical Modification: Existing peptides containing norleucine can be modified by introducing the Z protecting group through selective reactions .

Z-Nle-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical applications.
  • Drug Development: Due to its unique properties, it may contribute to developing novel therapeutic agents targeting specific biological pathways.
  • Biochemical Research: Used in studies investigating protein structure and function due to its ability to mimic natural amino acids while providing additional chemical versatility .

Research on interaction studies involving Z-Nle-OH often focuses on its incorporation into peptides and how these peptides interact with biological receptors or enzymes. The presence of the Z group can influence binding affinities and specificity due to steric effects and electronic properties. Additionally, studies may explore how modifications with Z-Nle-OH affect peptide stability and activity in biological systems .

Z-Nle-OH shares similarities with other amino acid derivatives but possesses unique characteristics due to its structure. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
L-NorleucineNon-proteinogenic amino acidNaturally occurring; lacks protective groups
N-Boc-NorleucineProtected form with t-butyloxycarbonylMore stable in acidic conditions than Z form
Z-AlanineSimilar protecting groupSimpler structure; different side chain
N-Acetyl-L-norleucineAcetylated formAlters solubility and biological activity

Z-Nle-OH's distinct advantage lies in its ability to provide both protection during synthesis and potential biological activity when incorporated into peptides, making it a valuable tool in peptide chemistry and biochemistry .

XLogP3

2.9

Dates

Modify: 2023-08-15

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